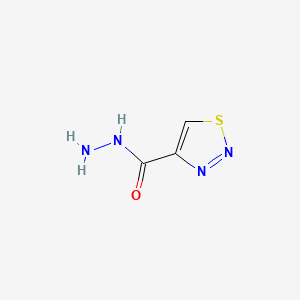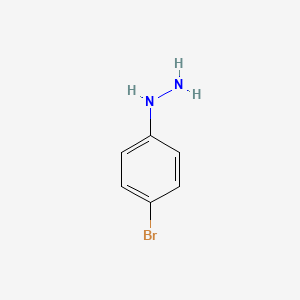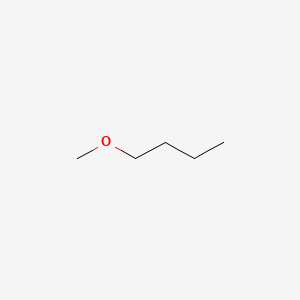
1-(1H-indol-5-il)etanona
Descripción general
Descripción
1-(1H-indol-5-yl)ethanone, also known as 1H-indole-5-ethanone, is a synthetic organic compound with a molecular formula of C9H9NO. It is a colorless to yellowish solid that is soluble in water. It is a member of the indole family of compounds and has been studied for its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Reactivo de Síntesis Orgánica
La 1-(1H-indol-5-il)etanona se utiliza comúnmente en laboratorios químicos como reactivo para la síntesis orgánica . Puede participar en diversas reacciones de síntesis orgánica, como reacciones de oxidación y reacciones de carbonilación .
Intermediario en Síntesis Orgánica
Este compuesto puede servir como intermediario en una variedad de reacciones de síntesis orgánica . Por ejemplo, se puede utilizar para crear compuestos orgánicos más complejos, contribuyendo al desarrollo de nuevas moléculas para diversas aplicaciones.
Producción de Tintes Orgánicos Fluorescentes
El 5-Acetilindol se puede utilizar en la producción de tintes orgánicos fluorescentes . Estos tintes tienen aplicaciones en diversos campos, como la imagen biológica, la detección óptica y los dispositivos optoelectrónicos.
Aplicaciones Farmacéuticas
Se ha descubierto que los derivados del indol, incluido el 5-Acetilindol, poseen diversas actividades biológicas, como actividades antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica y anticolinesterasa . Esto los hace valiosos en el desarrollo de nuevos agentes terapéuticos.
Bloque de Construcción en Reacciones de Cicloadición
El indol, la estructura central del 5-Acetilindol, es un bloque de construcción versátil en reacciones de cicloadición . Estas reacciones son completamente atómicas y se consideran reacciones verdes. Permiten la síntesis de diversos marcos heterocíclicos, contribuyendo a la construcción de compuestos heterocíclicos complejos y biológicamente relevantes.
Inhibidor de la Enzima COX-2
Se han sintetizado y probado algunos compuestos novedosos de 1-(1H-indol-1-il)etanona, que podrían incluir potencialmente 5-Acetilindol, por su actividad analgésica y antiinflamatoria in vivo . Se encontró que estos compuestos tenían efectos computacionales sobre la enzima COX-2, que juega un papel clave en la inflamación y el dolor.
Mecanismo De Acción
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which suggests that 5-Acetylindole may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Acetylindole might interact with its targets in a way that modulates these biological processes.
Pharmacokinetics
The bioavailability and drug-likeness of indole derivatives were found to be in the standard range , suggesting that 5-Acetylindole might have similar properties.
Result of Action
One study found that a compound suppresses the mrna expression of full-length ar (ar-fl), ar target genes, and other oncogenes in lncap cells . This suggests that 5-Acetylindole might have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Acetylindole. For instance, the reactions of indole derivatives efficiently proceeded under neat conditions . The yields seemed to be positively affected by the absence of CaO, demonstrating its importance mainly for the paraformaldehyde activation .
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Análisis Bioquímico
Biochemical Properties
1-(1H-indol-5-yl)ethanone plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including 1-(1H-indol-5-yl)ethanone, have been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . These interactions can lead to either inhibition or activation of the enzyme, affecting the metabolic pathways in which these enzymes are involved.
Cellular Effects
1-(1H-indol-5-yl)ethanone has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anti-inflammatory and anticancer activities by modulating signaling pathways such as NF-κB and MAPK . These pathways are critical for cell survival, proliferation, and apoptosis, indicating that 1-(1H-indol-5-yl)ethanone may have therapeutic potential in treating inflammatory diseases and cancer.
Molecular Mechanism
The molecular mechanism of action of 1-(1H-indol-5-yl)ethanone involves its interaction with various biomolecules. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, indole derivatives are known to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By inhibiting COX-2, 1-(1H-indol-5-yl)ethanone can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1H-indol-5-yl)ethanone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidative degradation, leading to the formation of various metabolites . These metabolites may have different biological activities compared to the parent compound, affecting the overall outcome of long-term experiments.
Dosage Effects in Animal Models
The effects of 1-(1H-indol-5-yl)ethanone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it may cause toxic or adverse effects. For example, high doses of indole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . Therefore, it is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-(1H-indol-5-yl)ethanone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent metabolism . The metabolic pathways of indole derivatives can lead to the formation of reactive intermediates, which may contribute to their biological activities or toxicity. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 1-(1H-indol-5-yl)ethanone within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, affecting its activity and function. For instance, indole derivatives have been shown to accumulate in the mitochondria, where they can modulate mitochondrial function and induce apoptosis in cancer cells .
Subcellular Localization
The subcellular localization of 1-(1H-indol-5-yl)ethanone is crucial for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, indole derivatives can be phosphorylated or acetylated, which can influence their localization and interaction with other biomolecules. Understanding the subcellular localization of 1-(1H-indol-5-yl)ethanone is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
1-(1H-indol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7(12)8-2-3-10-9(6-8)4-5-11-10/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFIUEUUROFVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201481 | |
| Record name | Ketone, indol-5-yl methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53330-94-2 | |
| Record name | 1-(1H-Indol-5-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53330-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketone, indol-5-yl methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053330942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, indol-5-yl methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53330-94-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

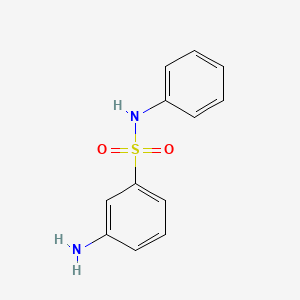
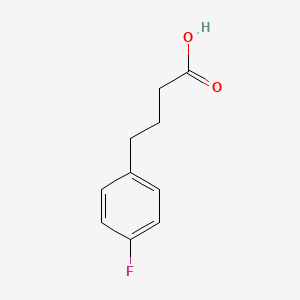

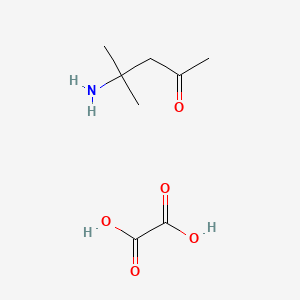
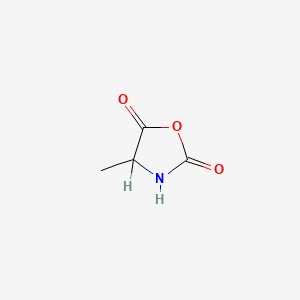
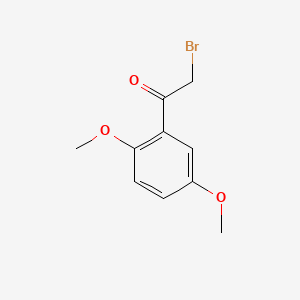
![Benzo[b]naphtho[2,3-d]furan](/img/structure/B1265505.png)

